molecular formula C8H2Cl2F3N B12841128 4,5-Dichloro-2-(trifluoromethyl)benzonitrile

4,5-Dichloro-2-(trifluoromethyl)benzonitrile

Cat. No.: B12841128
M. Wt: 240.01 g/mol
InChI Key: CCGMCOAYPNVLOV-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of chlorine, fluorine, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(trifluoromethyl)benzonitrile typically involves the introduction of chlorine and trifluoromethyl groups onto a benzonitrile core. One common method involves the reaction of 4,5-dichlorobenzonitrile with trifluoromethylating agents under specific conditions. The reaction may require the use of catalysts such as copper salts or copper oxide to enhance the nucleophilic ability of the reactants and increase the reaction speed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4,5-Dichloro-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4,5-Dichloro-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-(trifluoromethyl)benzonitrile is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties

Properties

Molecular Formula

C8H2Cl2F3N

Molecular Weight

240.01 g/mol

IUPAC Name

4,5-dichloro-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2Cl2F3N/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2H

InChI Key

CCGMCOAYPNVLOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)C#N

Origin of Product

United States

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